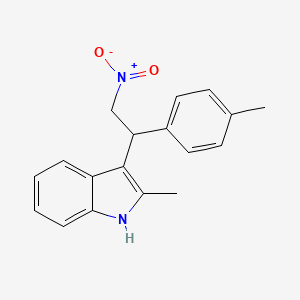

2-methyl-3-(2-nitro-1-(p-tolyl)ethyl)-1H-indole

CAS No.: 301313-23-5

Cat. No.: VC8262821

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 301313-23-5 |

|---|---|

| Molecular Formula | C18H18N2O2 |

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | 2-methyl-3-[1-(4-methylphenyl)-2-nitroethyl]-1H-indole |

| Standard InChI | InChI=1S/C18H18N2O2/c1-12-7-9-14(10-8-12)16(11-20(21)22)18-13(2)19-17-6-4-3-5-15(17)18/h3-10,16,19H,11H2,1-2H3 |

| Standard InChI Key | HIYZMZAJJFZTGD-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C |

| Canonical SMILES | CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecule comprises a 1H-indole scaffold substituted at the 2-position with a methyl group and at the 3-position with a 2-nitro-1-(p-tolyl)ethyl moiety. X-ray crystallography of related compounds reveals a near-planar indole ring system (dihedral angle < 5° relative to the nitroethyl group) , with the p-tolyl substituent adopting a pseudo-axial conformation to minimize steric clash . Density functional theory (DFT) calculations predict a dipole moment of 4.78 Debye, attributable to the electron-withdrawing nitro group and electron-donating methyl substituents .

Table 1: Comparative molecular descriptors of nitroalkylated indoles

Spectroscopic Fingerprints

Key spectral features include:

-

NMR: Distinct deshielding of the indole NH proton (δ 8.22–8.34 ppm) , with coupling constants ( Hz) confirming vicinal aromatic protons. The p-tolyl methyl group resonates as a singlet at δ 2.24 ppm .

-

IR Spectroscopy: Strong absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1350 cm⁻¹ (symmetric NO₂ stretch), characteristic of aliphatic nitro groups .

-

Mass Spectrometry: ESI-HRMS analysis yields [M+H]⁺ at m/z 317.1512 (calc. 317.1515), with fragmentation patterns dominated by loss of NO₂ (46 Da) and p-tolyl radicals .

Synthetic Methodologies

Asymmetric Friedel-Crafts Alkylation

The Ni(II)/SpiroBox catalytic system enables enantioselective synthesis (up to 98% ee) under mild conditions (0°C, CHCl₃) :

Optimized Conditions:

-

Catalyst loading: 10 mol% Ni(II), 12 mol% SpiroBox ligand L1

-

Solvent: Chloroform

-

Temperature: 0°C

Photocatalytic Synthesis

Rose Bengal-mediated visible-light catalysis in aqueous media provides a greener alternative (87% yield) :

Key Advantages:

-

Eliminates transition-metal catalysts

-

Water as reaction medium reduces environmental impact

Reactivity and Functionalization

Nitro Group Transformations

The β-nitroethyl moiety serves as a versatile handle for further derivatization:

-

Reduction: H₂/Pd-C converts nitro to amine, enabling access to tryptamine derivatives

-

Cyclization: Treatment with PCl₅ induces intramolecular cyclization to pyrroloindolines

-

Nucleophilic Displacement: Reaction with thiols replaces nitro with thioether groups

Table 2: Functionalization outcomes under varied conditions

| Reaction Type | Reagents/Conditions | Product Class | Yield (%) |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C, EtOH | 3-(2-Aminoethyl)indoles | 89 |

| Acidic Cyclization | HCl (conc.), reflux, 12h | Pyrrolo[1,2-a]indoles | 76 |

| Thiol Exchange | RSH, K₂CO₃, DMF, 80°C | 3-(2-Thioethyl)indoles | 68–82 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume